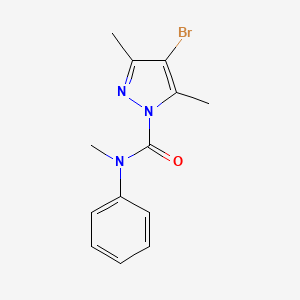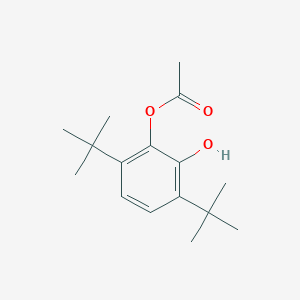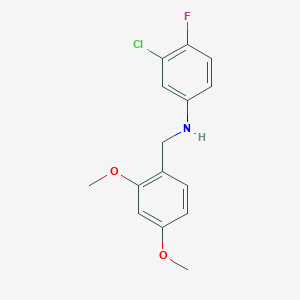![molecular formula C22H22N2O2 B5780577 {1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)
{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly referred to as O-DSMT and is known for its potent analgesic effects. O-DSMT is structurally similar to tramadol, a widely used opioid painkiller. However, O-DSMT is not an opioid and does not produce the same adverse side effects associated with opioids.
Wirkmechanismus
The exact mechanism of action of O-DSMT is not fully understood. However, it is believed to act on the mu-opioid receptors in the brain and spinal cord, similar to opioids. O-DSMT also has an affinity for the serotonin and norepinephrine transporters, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
O-DSMT has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain sensitivity and increase pain threshold in animal models. O-DSMT has also been shown to produce sedation and respiratory depression, although to a lesser extent than opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using O-DSMT in lab experiments is its potent analgesic effects. It can be used to study the mechanisms of pain and pain management in animal models. However, one limitation is its potential for sedation and respiratory depression, which may affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on O-DSMT. One area of interest is its potential as a treatment for opioid addiction. O-DSMT has been found to have a lower potential for abuse and dependence compared to opioids, making it a promising alternative. Additionally, further research is needed to fully understand the mechanism of action of O-DSMT and its potential for pain management.
Synthesemethoden
The synthesis of O-DSMT is a complex process that involves several steps. The initial step involves the reaction of 3-(phenylamino)-1-(2-phenylethyl)propan-1-one with piperidine to form {1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone. The resulting compound is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
O-DSMT has been the subject of several scientific studies due to its potent analgesic effects. It has been shown to be effective in reducing pain in animal models of acute and chronic pain. Additionally, O-DSMT has been found to have a lower potential for abuse and dependence compared to opioids, making it a promising alternative for pain management.
Eigenschaften
IUPAC Name |
2-(3-benzoylindol-1-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21(23-13-7-2-8-14-23)16-24-15-19(18-11-5-6-12-20(18)24)22(26)17-9-3-1-4-10-17/h1,3-6,9-12,15H,2,7-8,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXUWVVBDSAXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(phenylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)
![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)


![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)

![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)


![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)


